molecular formula C18H30O3 B14339578 1-(Benzyloxy)-3-(octyloxy)propan-2-OL CAS No. 98696-17-4

1-(Benzyloxy)-3-(octyloxy)propan-2-OL

Cat. No.: B14339578
CAS No.: 98696-17-4
M. Wt: 294.4 g/mol
InChI Key: FGNFXBDLFNNANE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(octyloxy)propan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a benzyloxy group and an octyloxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(octyloxy)propan-2-OL typically involves the reaction of benzyl alcohol with 3-(octyloxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and advanced reaction technologies ensures the scalability and cost-effectiveness of the production process. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(octyloxy)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy and octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(Benzyloxy)-3-(octyloxy)propan-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(octyloxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The benzyloxy and octyloxy groups play a crucial role in determining the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)propan-2-ol: Similar structure but lacks the octyloxy group.

    3-(Octyloxy)propan-2-ol: Similar structure but lacks the benzyloxy group.

    1-(Benzyloxy)-2-propanol: Similar structure but with different positioning of the functional groups.

Uniqueness

1-(Benzyloxy)-3-(octyloxy)propan-2-OL is unique due to the presence of both benzyloxy and octyloxy groups, which impart distinct chemical and physical properties

Properties

CAS No.

98696-17-4

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

1-octoxy-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-10-13-20-15-18(19)16-21-14-17-11-8-7-9-12-17/h7-9,11-12,18-19H,2-6,10,13-16H2,1H3

InChI Key

FGNFXBDLFNNANE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(COCC1=CC=CC=C1)O

Origin of Product

United States

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